molecular formula C16H12IK2N3O9S2 B15135932 Lucifer yellow iodoacetamide (dipotassium)

Lucifer yellow iodoacetamide (dipotassium)

Cat. No.: B15135932
M. Wt: 659.5 g/mol
InChI Key: HWDOXUSRUBLQPA-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lucifer yellow iodoacetamide (dipotassium) involves the reaction of Lucifer yellow with iodoacetamide. The reaction typically takes place in an aqueous solution under controlled pH conditions to ensure the thiol-reactive properties of the compound are preserved .

Industrial Production Methods

Industrial production of Lucifer yellow iodoacetamide (dipotassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at -20°C in powder form and at -80°C in solution form to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Lucifer yellow iodoacetamide (dipotassium) primarily undergoes thiol-reactive substitution reactions. It reacts with thiol groups (-SH) present in proteins and other biomolecules, forming stable thioether bonds .

Common Reagents and Conditions

The common reagents used in these reactions include thiol-containing compounds and buffers to maintain the pH. The reaction conditions typically involve mild temperatures and neutral to slightly alkaline pH to facilitate the thiol-reactive substitution .

Major Products Formed

The major products formed from these reactions are labeled proteins and biomolecules, which can be used for various analytical and imaging purposes .

Mechanism of Action

The mechanism of action of Lucifer yellow iodoacetamide (dipotassium) involves its thiol-reactive properties. The compound reacts with thiol groups in proteins and other biomolecules, forming stable thioether bonds. This reaction allows the compound to label and trace the biomolecules, facilitating their detection and analysis .

Comparison with Similar Compounds

Lucifer yellow iodoacetamide (dipotassium) is unique due to its high specificity for thiol groups and its strong fluorescent properties. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific uses.

Properties

Molecular Formula

C16H12IK2N3O9S2

Molecular Weight

659.5 g/mol

IUPAC Name

dipotassium;6-amino-2-[2-[(2-iodoacetyl)amino]ethyl]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

InChI

InChI=1S/C16H14IN3O9S2.2K/c17-6-12(21)19-1-2-20-15(22)9-4-7(30(24,25)26)3-8-13(9)10(16(20)23)5-11(14(8)18)31(27,28)29;;/h3-5H,1-2,6,18H2,(H,19,21)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

HWDOXUSRUBLQPA-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCNC(=O)CI)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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